molecular formula C11H14ClNO2 B8757137 Ethyl 3-(4-chloroanilino)propanoate

Ethyl 3-(4-chloroanilino)propanoate

Cat. No.: B8757137
M. Wt: 227.69 g/mol
InChI Key: YQWGCZCUTBSNQW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloroanilino)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-chloroaniline group. The compound’s synthesis typically involves condensation reactions between substituted anilines and propanoate esters, as exemplified in studies of analogous structures .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 3-(4-chloroanilino)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3

InChI Key

YQWGCZCUTBSNQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Ethyl 3-(4-chloroanilino)propanoate include derivatives with variations in the aniline substituent, ester groups, or additional functional moieties. These modifications significantly influence physicochemical properties and bioactivity:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate (3c) 4-Chlorophenylhydrazono group, imino substituent C₁₁H₁₃ClN₄O₂ 268.7 153–154 High synthesis yield (93.3%), IR/NMR data provided
Ethyl 3-amino-3-imino-2-(4-nitrophenylhydrazono)propanoate (3d) 4-Nitrophenylhydrazono group C₁₁H₁₃N₅O₄ 279.3 198–200 Lower solubility due to nitro group; distinct spectroscopic profiles
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone Propanone backbone, dual chlorophenyl/ethylphenyl groups C₂₃H₂₁Cl₂NO 398.3 N/A Potential pharmacological activity inferred from structural complexity
Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate Acetyl group, extended butanoate chain C₁₅H₁₈ClNO₃ Not specified N/A Crystallographic data available; structural rigidity
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate Pyridinyl-sulfanyl linkage C₁₇H₁₆ClN₃O₃S Not specified N/A Enhanced electronic properties for potential catalysis
Ethyl 3-(4-chloroanilino)but-2-enoate Unsaturated enoate backbone C₁₂H₁₄ClNO₂ Not specified N/A LogP = 3.29 (lipophilicity suitable for membrane penetration)
Key Observations:
  • Substituent Impact : The introduction of electron-withdrawing groups (e.g., nitro in 3d) increases melting points and alters solubility compared to chloro-substituted analogs (e.g., 3c) .
  • Biological Relevance: Thiazolidinone-containing derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) exhibit notable antibacterial and antifungal activities, suggesting this compound derivatives could be similarly bioactive .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-chloroanilino)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl acetoacetate with 4-chloroaniline under acidic or basic conditions. For example, using acetaldehyde and ethyl acetoacetate at 273–278 K under nitrogen yields crystalline products after recrystallization (yield: 88%) . Elevated temperatures (e.g., 60–80°C) and solvents like ethanol or DMF improve reaction efficiency. Catalysts such as p-toluenesulfonic acid may enhance yields by facilitating intermediate stabilization .
  • Critical Factors : Temperature control, solvent polarity, and catalyst selection significantly impact purity and yield. Side reactions (e.g., ester hydrolysis) must be mitigated by optimizing pH and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm molecular structure by identifying protons (e.g., aromatic H at δ 7.2–7.4 ppm) and carbons (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (241.67 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
    • Validation : Cross-referencing NMR, MS, and X-ray data ensures structural accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) monitored via HPLC. This compound is sensitive to moisture and light, requiring storage in inert atmospheres (argon) at –20°C. Degradation products (e.g., hydrolyzed propanoic acid derivatives) are identified using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Computational studies (DFT calculations) predict electrophilic sites at the ester carbonyl and para-chloroaniline moiety. Kinetic experiments (e.g., monitoring ester hydrolysis via UV-Vis spectroscopy) reveal pseudo-first-order kinetics under alkaline conditions. Transition-state modeling identifies rate-limiting steps, such as nucleophilic attack by hydroxide ions .
  • Contradictions : Discrepancies in reaction rates across studies may arise from solvent effects (e.g., polarity in DMF vs. THF) or competing side reactions .

Q. How can computational modeling predict the compound’s bioactivity and interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets. Pharmacophore models highlight critical interactions (e.g., hydrogen bonds with the 4-chloroaniline group). MD simulations assess binding stability over 100 ns trajectories .
  • Validation : Experimental IC50_{50} values from enzyme inhibition assays correlate with docking scores to validate predictions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Analysis : EC50_{50} values may vary due to cell line-specific permeability (e.g., higher efficacy in Gram-positive bacteria vs. mammalian cells) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed derivatives) contributing to observed effects .
  • Statistical Models : Multivariate regression accounts for variables like solvent choice (DMSO vs. ethanol) or assay protocols .

Q. How do structural modifications enhance the compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) improves metabolic stability. Propanoate ester replacement with amides reduces hydrolysis .
  • ADME Profiling : In vitro assays (Caco-2 permeability, microsomal stability) optimize bioavailability. LogP adjustments (e.g., from 2.1 to 1.5) enhance aqueous solubility .

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